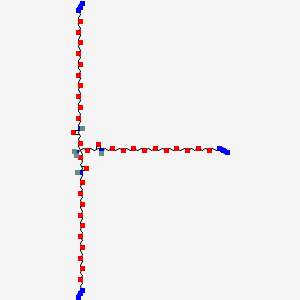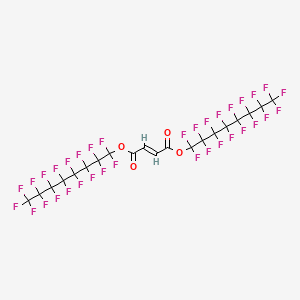
Bis(perfluorooctyl) maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(perfluorooctyl) maleate is a fluorinated compound with the molecular formula C20H2F34O4 and a molecular weight of 952.17 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its high fluorine content, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
The synthesis of Bis(perfluorooctyl) maleate typically involves the esterification of maleic acid with perfluorooctanol under acidic conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve high purity levels.
Analyse Chemischer Reaktionen
Bis(perfluorooctyl) maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functional groups. Common reagents for these reactions include sodium hydroxide and ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorooctanoic acid, while reduction may produce perfluorooctanol.
Wissenschaftliche Forschungsanwendungen
Bis(perfluorooctyl) maleate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Bis(perfluorooctyl) maleate is primarily related to its ability to alter surface properties. The high fluorine content of the compound imparts hydrophobic and oleophobic characteristics, making it effective in reducing surface tension and altering wettability . This property is particularly useful in applications such as emulsion polymerization and the study of membrane proteins.
Vergleich Mit ähnlichen Verbindungen
Bis(perfluorooctyl) maleate can be compared with other fluorinated compounds, such as:
Perfluorooctanoic acid (PFOA): Both compounds contain perfluorooctyl groups, but PFOA is a carboxylic acid, while this compound is an ester.
Perfluorooctane sulfonate (PFOS): Similar to PFOA, PFOS contains perfluorooctyl groups but is a sulfonate.
Perfluorooctanol: This compound is an alcohol with a perfluorooctyl group and is a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its ester functional groups, which provide distinct reactivity and applications compared to other fluorinated compounds.
Eigenschaften
CAS-Nummer |
934166-50-4 |
|---|---|
Molekularformel |
C20H2F34O4 |
Molekulargewicht |
952.2 g/mol |
IUPAC-Name |
bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C20H2F34O4/c21-5(22,9(29,30)13(37,38)17(45,46)47)7(25,26)11(33,34)15(41,42)19(51,52)57-3(55)1-2-4(56)58-20(53,54)16(43,44)12(35,36)8(27,28)6(23,24)10(31,32)14(39,40)18(48,49)50/h1-2H/b2-1+ |
InChI-Schlüssel |
OGBKVDKHMNTXID-OWOJBTEDSA-N |
Isomerische SMILES |
C(=C/C(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\C(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Kanonische SMILES |
C(=CC(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Trifluoromethoxy)benzo[d][1,3]dioxole](/img/structure/B13711569.png)
![1-[1-(3,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13711575.png)
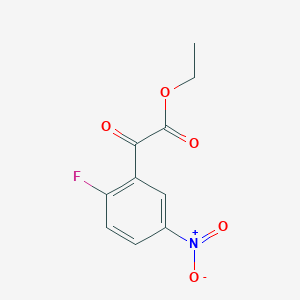
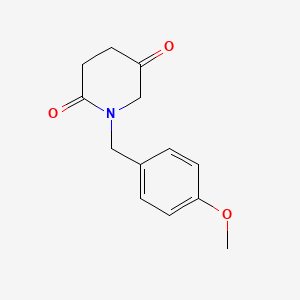
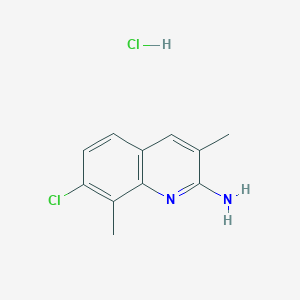
![Ethyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B13711593.png)

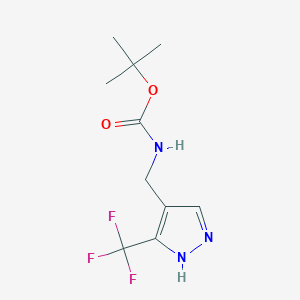
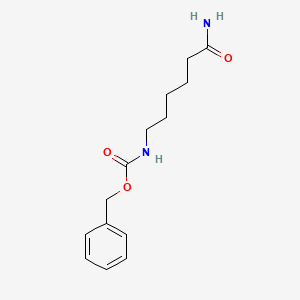
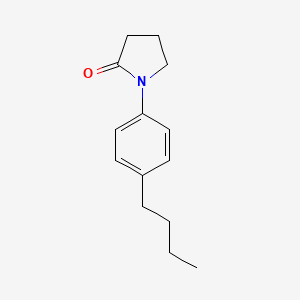
![(5-Amino-4'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13711618.png)

